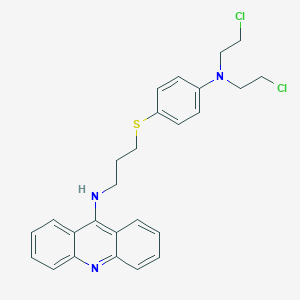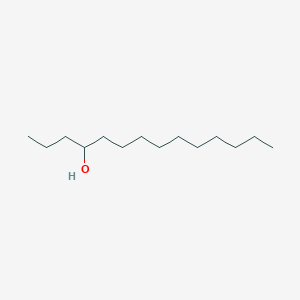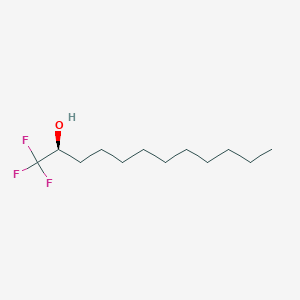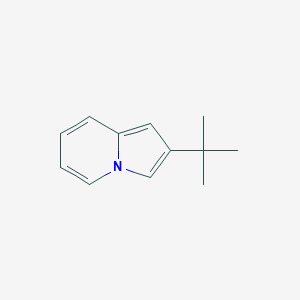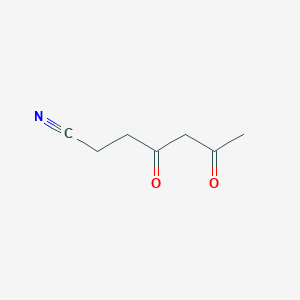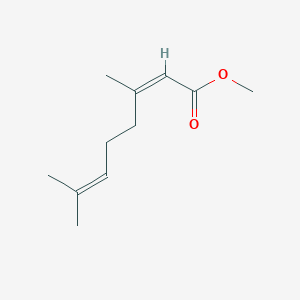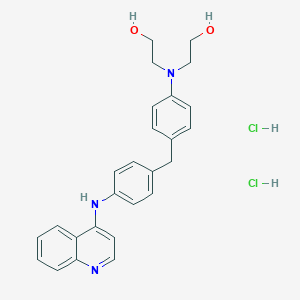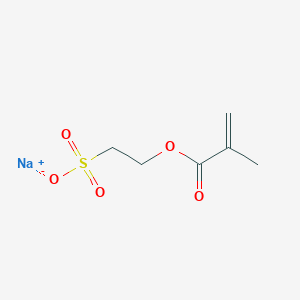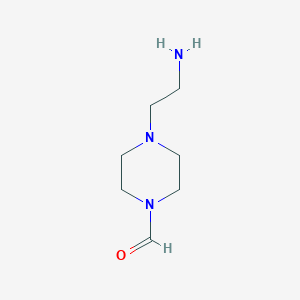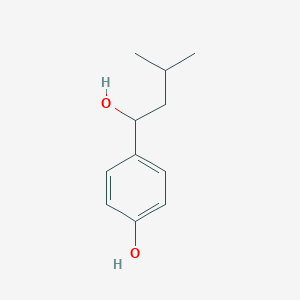
4-(1-Hydroxy-3-methylbutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-3-methylbutyl)phenol, also known as 4-HMBP, is a phenolic compound that has been widely studied for its potential applications in various fields. This compound is synthesized through a complex process involving several chemical reactions.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-3-methylbutyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1-Hydroxy-3-methylbutyl)phenol has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In agriculture, 4-(1-Hydroxy-3-methylbutyl)phenol has been shown to promote plant growth and enhance crop yield. In materials science, 4-(1-Hydroxy-3-methylbutyl)phenol has been used as a precursor for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-3-methylbutyl)phenol is not yet fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-(1-Hydroxy-3-methylbutyl)phenol possesses several biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Hydroxy-3-methylbutyl)phenol in lab experiments is its relatively low toxicity compared to other phenolic compounds. However, its complex synthesis method and low solubility in water can make it challenging to work with in the lab.
Direcciones Futuras
There are several future directions for the study of 4-(1-Hydroxy-3-methylbutyl)phenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of 4-(1-Hydroxy-3-methylbutyl)phenol in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-Hydroxy-3-methylbutyl)phenol and its effects on plant growth and materials science.
Conclusion
In conclusion, 4-(1-Hydroxy-3-methylbutyl)phenol is a phenolic compound that has been widely studied for its potential applications in various fields. Its complex synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1-Hydroxy-3-methylbutyl)phenol in various fields and to develop new synthesis methods that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 4-(1-Hydroxy-3-methylbutyl)phenol involves several chemical reactions, including the condensation of 3-methyl-1-butanol and phenol in the presence of a catalyst, followed by the oxidation of the resulting product using hydrogen peroxide. The final product is then purified through several steps, including solvent extraction and recrystallization.
Propiedades
Número CAS |
1805-60-3 |
|---|---|
Nombre del producto |
4-(1-Hydroxy-3-methylbutyl)phenol |
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-(1-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11-13H,7H2,1-2H3 |
Clave InChI |
JTWGVWIVAIFTQG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=C(C=C1)O)O |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)O)O |
Sinónimos |
alpha-iso-butyl-p-hydroxybenzyl alcohol alpha-isobutyl-4-hydroxybenzyl alcohol alpha-isobutyl-para-hydroxybenzyl alcohol T 108 T-108 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



